Unique Solid-State Packing: A Monomeric Crystal Structure
Single-crystal X-ray diffraction studies reveal that 2-isobutoxy-6-methoxyphenylboronic acid exhibits an 'unprecedented packing with monomers as the dominant structural motif' [1]. This is in stark contrast to the majority of phenylboronic acids, including its close relative 2-methoxyphenylboronic acid, which typically form hydrogen-bonded dimers in the solid state [2]. The analysis of six ortho-alkoxyphenylboronic acids confirmed this monomeric structure as a unique feature of the target compound and one polymorph of 2,6-dimethoxyphenylboronic acid, but not for 2-ethoxy- or 2-isobutoxy- monosubstituted analogs [1].
| Evidence Dimension | Crystal Packing Motif (Dominant Structure) |
|---|---|
| Target Compound Data | Monomers |
| Comparator Or Baseline | Dimer (e.g., for 2-methoxyphenylboronic acid) |
| Quantified Difference | Monomers vs. Dimers |
| Conditions | Single crystal X-ray diffraction (SC-XRD) at 100 K |
Why This Matters
This unique monomeric packing is a key differentiator for crystal engineering applications, enabling the creation of novel solid-state materials and acting as a distinct building block not achievable with dimer-forming analogs.
- [1] Cyrański, M. K., Klimentowska, P., Rydzewska, A., Serwatowski, J., Sporzyński, A., & Stępień, D. K. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14, 6282–6294. View Source
- [2] Cyrański, M. K., Klimentowska, P., Rydzewska, A., Serwatowski, J., Sporzyński, A., & Stępień, D. K. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14, 6282–6294. View Source
